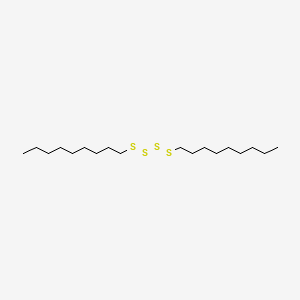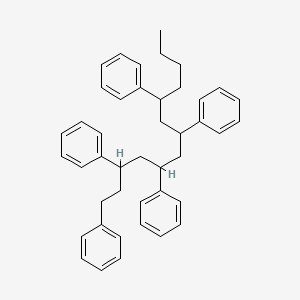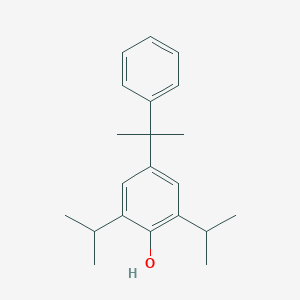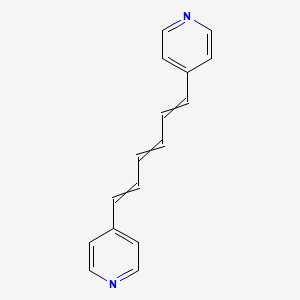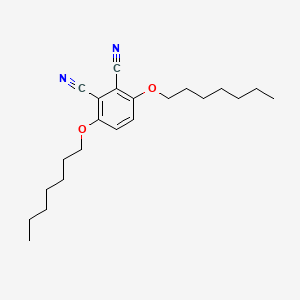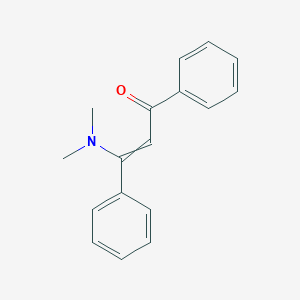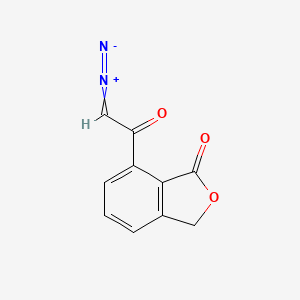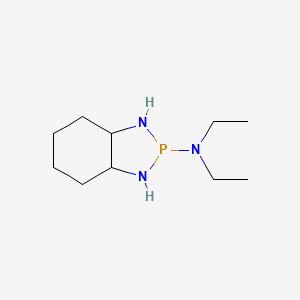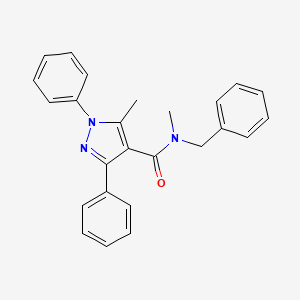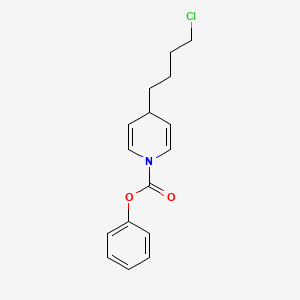
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group, a chlorobutyl chain, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-(4-chlorobutyl)pyridine with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually heated to facilitate the formation of the ester bond between the phenyl group and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chlorobutyl chain or the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce azido or cyano derivatives.
Applications De Recherche Scientifique
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenyl group and the pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the chlorobutyl chain can form hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
4-(4-chlorobutyl)pyridine: Lacks the phenyl ester group, which may affect its binding affinity and specificity.
Phenyl 4-(4-hydroxybutyl)pyridine-1(4H)-carboxylate: Contains a hydroxyl group instead of a chlorine atom, which can alter its reactivity and biological activity.
Phenyl 4-(4-aminobutyl)pyridine-1(4H)-carboxylate: The presence of an amino group can introduce different hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
112403-40-4 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
phenyl 4-(4-chlorobutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-5-4-6-14-9-12-18(13-10-14)16(19)20-15-7-2-1-3-8-15/h1-3,7-10,12-14H,4-6,11H2 |
Clé InChI |
PVVUNWXZUSPULF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


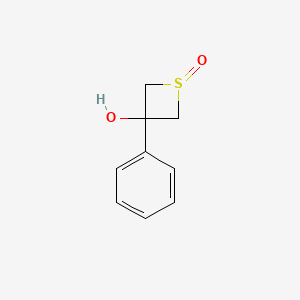
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
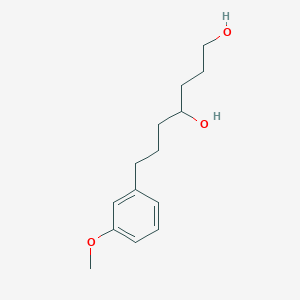
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

